![molecular formula C17H19NO6S B4403727 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B4403727.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
描述
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, along with a sulfonyl group and a glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
化学反应分析
Types of Reactions
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- N-[(2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
- N-[(2-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
- N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine
Uniqueness
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is unique due to the specific arrangement of methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(3-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-7-8-15(24-3)16(9-12)25(21,22)18(11-17(19)20)13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAFZNPHVYNTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403654.png)
![N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B4403665.png)
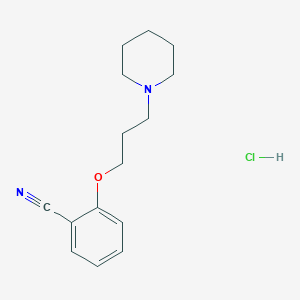
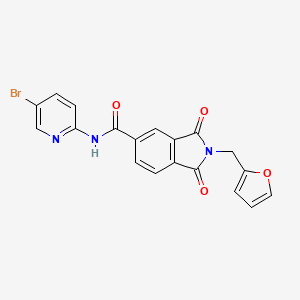
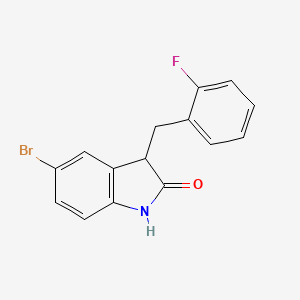
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403687.png)

![4-benzyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4403697.png)
![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
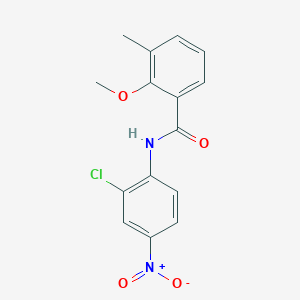
![N-[4-(4-chlorophenoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403722.png)
![5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B4403730.png)
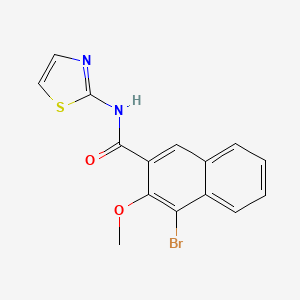
![N-[2-(2-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4403757.png)
